molecular formula C14H19N3O8 B7971056 2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium

2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium

Cat. No.: B7971056
M. Wt: 357.32 g/mol
InChI Key: JXNZVMGCMJIMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium is a complex organic compound that features a combination of functional groups, including a hydroxy group, an oxo group, and a piperazine ring substituted with a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium typically involves multi-step organic reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivatives can then be further functionalized to introduce the pyridin-2-ylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxo group can be reduced to form hydroxy derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxy and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • 1-(2-Pyridyl)piperazine
  • 1-(4-Methylpiperazin-1-yl)pyridin-2-ylmethanol
  • 1-(2-Hydroxyethyl)piperazine

Uniqueness

What sets 2-Hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-2-oxoacetate;1-(pyridin-2-ylmethyl)piperazine-1,4-diium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2C2H2O4/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;2*3-1(4)2(5)6/h1-4,11H,5-9H2;2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNZVMGCMJIMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH+](CC[NH2+]1)CC2=CC=CC=N2.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.